![molecular formula C16H15NO4 B2592177 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid CAS No. 2411298-59-2](/img/structure/B2592177.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H15NO4. The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 285.299.Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research in the field of synthesis methodologies includes the development of efficient and simple synthetic routes for related compounds. For example, the study on New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones demonstrates an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones through a one-pot reaction, highlighting the importance of innovative synthesis techniques in creating compounds with potential pharmaceutical applications (Trifunović et al., 2010). Similarly, Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles outlines a method for modifying indoles to produce derivatives with various functional groups, showcasing the adaptability of indole compounds for different scientific and medicinal purposes (Nemoto et al., 2016).
Crystal Structure Analysis
The study of crystal structures provides insight into the molecular geometry, bonding, and potential interaction sites of compounds, which is crucial for drug design and material science. Crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals the geometric configuration of an indole-derived compound, contributing to the understanding of how similar compounds might interact with biological molecules or other chemicals (Li et al., 2009).
Chemical Property Studies
Exploring the chemical properties, including reactivity and binding affinity, of indole derivatives opens up possibilities for their application in creating new materials or drugs. For instance, Adsorption of L-Tryptophan-derived chiral Schiff bases on stainless steel surface for the prevention of corrosion investigates the use of indole derivatives in materials science, demonstrating their potential in protecting metals from corrosion in acidic environments, which could have implications for industrial applications (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Mecanismo De Acción
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, which suggests they could have a variety of targets depending on the specific derivative .
Mode of action
The specific mode of action would depend on the target of the indole derivative. In general, these compounds are thought to interact with their targets to modulate their activity, leading to various biological effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. They could potentially influence cell signaling, gene expression, enzyme activity, and more .
Análisis Bioquímico
Cellular Effects
The effects of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit cytotoxic activity against several cancer cell lines, including human liver, breast, and colon cells . The specific cellular effects of this compound are being studied to understand its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The indole scaffold allows for high-affinity binding to multiple receptors, which can modulate various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit stable activity over extended periods, but the specific temporal effects of this compound are still being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects and toxicity levels of this compound are important considerations for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical interactions and therapeutic potential .
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)21-15(20)17-12(8-9-14(18)19)10-11-6-4-5-7-13(11)17/h4-7,10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJHSGSZACNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
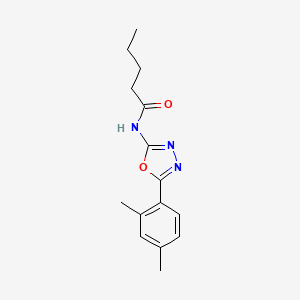
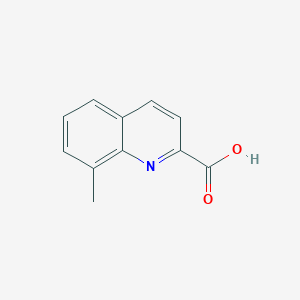
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2592099.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2592100.png)


![3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2592105.png)

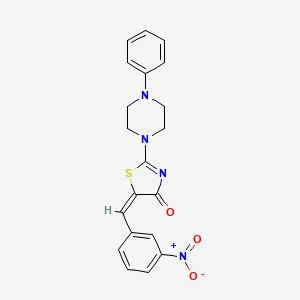
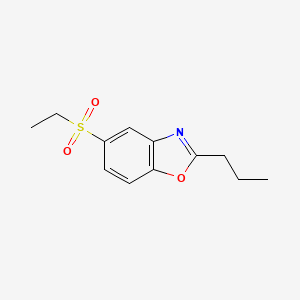

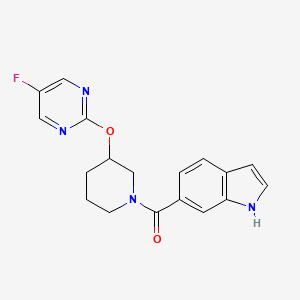
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592113.png)

